Benzyltrimethylammonium tetrachloroiodate

Catalog No.
S683230
CAS No.
121309-88-4
M.F
C10H16Cl4IN
M. Wt
419.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium tetrachloroiodate

CAS Number

121309-88-4

Product Name

Benzyltrimethylammonium tetrachloroiodate

Molecular Formula

C10H16Cl4IN

Molecular Weight

419.0 g/mol

InChI

InChI=1S/C10H16N.Cl4I/c1-11(2,3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8H,9H2,1-3H3;/q+1;-1

InChI Key

IBXYFQYYVRYALP-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl

The exact mass of the compound Benzyltrimethylammonium tetrachloroiodate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyltrimethylammonium tetrachloroiodate (CAS 121309-88-4), commonly referred to as 'solidified chlorine,' is a bench-stable, weighable quaternary ammonium polyhalide used primarily for electrophilic chlorination and the synthesis of hydroximoyl chlorides. Unlike traditional gaseous halogens or highly corrosive liquid reagents, BTMA ICl4 exists as a yellow solid, allowing for precise stoichiometric control without the need for specialized gas-handling infrastructure. Its primary procurement value lies in its ability to selectively chlorinate aromatic rings, benzylic positions, and aldoximes with high regioselectivity, excellent yields, and simplified workup protocols, making it a highly process-friendly alternative to chlorine gas, iodine monochloride, and N-chlorosuccinimide (NCS) in both laboratory and industrial synthesis [1].

Substituting BTMA ICl4 with generic chlorinating agents like chlorine gas (Cl2), liquid iodine monochloride (ICl), or N-chlorosuccinimide (NCS) introduces significant process liabilities. Chlorine gas is highly hazardous, requires specialized mass-flow controllers, and frequently leads to uncontrollable poly-chlorination, particularly on electron-rich aromatic substrates. Liquid ICl is fuming, highly corrosive, and difficult to dispense accurately, leading to batch-to-batch reproducibility issues. While NCS is a common solid alternative, it often requires high-boiling polar solvents like DMF, which complicates downstream purification. In contrast, BTMA ICl4 operates efficiently in volatile solvents like dichloromethane and provides a unique phase-change workup advantage: the reagent is initially insoluble, but its byproduct (BTMA ICl2) becomes soluble as the reaction completes, allowing the byproduct to be precipitated out simply by adding diethyl ether [1].

High-Yield Synthesis of Aromatic Hydroximoyl Chlorides

In the conversion of aromatic aldoximes to hydroximoyl chlorides, BTMA ICl4 demonstrates exceptional efficiency compared to traditional methods. When p-methylbenzaldehyde oxime was treated with BTMA ICl4 in dichloromethane, the reaction yielded almost pure p-methylbenzohydroximoyl chloride in 95% yield without requiring complex purification. In contrast, traditional methods using N-chlorosuccinimide (NCS) often require high-boiling solvents like DMF and can result in lower yields or require excess equivalents for comparable conversion [1].

Evidence DimensionProduct yield for p-methylbenzohydroximoyl chloride
Target Compound Data95% yield (using 1 equiv BTMA ICl4 in DCM)
Comparator Or BaselineTraditional NCS method (typically requires DMF, often lower yields or requires 2 equiv for full conversion on certain substrates)
Quantified DifferenceUp to 95% isolated yield with simplified ether-precipitation workup, eliminating DMF
ConditionsRoom temperature, dichloromethane solvent, short reaction time

Eliminates the need for high-boiling DMF solvent and complex aqueous workups, directly reducing downstream processing time and solvent waste.

Regioselective Monochlorination of Arenes

BTMA ICl4 acts as a highly controlled source of electrophilic chlorine for the nuclear chlorination of arenes. Unlike chlorine gas, which frequently causes over-chlorination and requires strict stoichiometric and temperature controls, BTMA ICl4 reacts with arenes in acetic acid at room temperature or 70 °C to give selectively mono-chloro-substituted arenes in fairly good to excellent yields. This controlled reactivity prevents the formation of inseparable polychlorinated byproducts [1].

Evidence DimensionSelectivity and handling in arene chlorination
Target Compound DataSelective mono-chlorination with a weighable solid
Comparator Or BaselineChlorine gas (Cl2) baseline
Quantified DifferenceElimination of polychlorinated byproducts and gas-handling equipment
ConditionsAcetic acid solvent, room temperature to 70 °C

Allows manufacturers to perform precise electrophilic chlorinations using standard solid-handling equipment, avoiding the safety and regulatory burdens of chlorine gas.

Visual Reaction Monitoring and Precipitation Workup

A unique processability advantage of BTMA ICl4 is its solubility profile during the reaction. In dichloromethane, BTMA ICl4 is initially present as an insoluble suspension. As the chlorination proceeds, it is converted into BTMA ICl2, which is soluble in DCM, providing a clear visual indicator of reaction completion. Furthermore, the BTMA ICl2 byproduct can be quantitatively precipitated by the simple addition of diethyl ether, allowing the desired product to be isolated via simple filtration rather than aqueous extraction [1].

Evidence DimensionWorkup complexity and phase behavior
Target Compound DataVisual completion indicator (suspension to solution) and precipitation-based byproduct removal
Comparator Or BaselineStandard soluble reagents (e.g., NCS, SO2Cl2)
Quantified DifferenceReplaces multi-step aqueous extraction with a single filtration step
ConditionsDichloromethane reaction solvent, diethyl ether precipitation

Dramatically reduces cycle times and solvent consumption in batch manufacturing by replacing liquid-liquid extractions with a simple filtration step.

In Situ Generation of Nitrile Oxides

Ideal for one-pot cycloaddition reactions where BTMA ICl4 is used to convert aldoximes to hydroximoyl chlorides, followed immediately by base-mediated generation of nitrile oxides in the presence of dipolarophiles [1].

Selective Nuclear Chlorination of Electron-Rich Arenes

The reagent of choice for the electrophilic chlorination of phenols, anilines, and other activated aromatics where avoiding poly-chlorination and utilizing standard solid-dosing equipment is required[2].

Benzylic Chlorination in Drug Discovery

Highly suitable for the side-chain chlorination of alkyl-aromatics to generate benzylic chlorides, which serve as critical electrophilic building blocks for subsequent C-N, C-O, and C-C bond-forming reactions in pharmaceutical synthesis [2].

Hydrogen Bond Acceptor Count

1

Exact Mass

418.90521 Da

Monoisotopic Mass

416.90816 Da

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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